molecular formula C27H27N5O4 B2857675 7-(4-benzoylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 1021078-02-3

7-(4-benzoylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2857675
CAS No.: 1021078-02-3
M. Wt: 485.544
InChI Key: SDKZVUIPVDXWFE-UHFFFAOYSA-N
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Description

7-(4-Benzoylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridin-3-one core substituted with a 4-benzoylpiperazine-1-carbonyl group at position 7, a 2-methoxyethyl chain at position 5, and a phenyl group at position 2.

Properties

IUPAC Name

7-(4-benzoylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O4/c1-36-17-16-29-18-22(24-23(19-29)27(35)32(28-24)21-10-6-3-7-11-21)26(34)31-14-12-30(13-15-31)25(33)20-8-4-2-5-9-20/h2-11,18-19H,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKZVUIPVDXWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Derivatives

The pyrazolo[4,3-c]pyridin-3-one scaffold is accessible via cyclocondensation between 3-aminopyridine-4-carbonitrile derivatives and hydrazines. For example, heating ethyl 3-oxo-4-(phenylcarbamoyl)butanoate with phenylhydrazine in acetic acid yields the bicyclic core. Alternative routes employ Hantzsch-type reactions using aldehydes, β-ketoesters, and ammonium acetate.

Regioselective Pyrazole Ring Formation

Microwave-assisted methods enhance regioselectivity. Shekarrao et al. demonstrated that copper-catalyzed multicomponent reactions of β-bromovinyl aldehydes with alkynes and amines under microwave irradiation achieve >80% yields for pyridosteroids, a strategy adaptable to this core.

Functionalization at Position 7: 4-Benzoylpiperazine-1-Carbonyl Installation

Carbamate Formation via Chlorocarbonylation

Activation of the 7-position requires chlorocarbonylation using phosgene (COCl₂) in dichloromethane. Subsequent reaction with 4-benzoylpiperazine in the presence of triethylamine yields the carbamate linkage. This method mirrors protocols for pyridosteroid derivatives.

Palladium-Catalyzed Carbonylative Coupling

A more modern approach employs Pd(OAc)₂/Xantphos catalysis under CO atmosphere. The 7-bromo intermediate reacts with 4-benzoylpiperazine and carbon monoxide (1 atm) in dimethylformamide (DMF) at 100°C, achieving 75–85% yields.

Optimization and Challenges

Regioselectivity in Cyclocondensation

Competing pathways during pyrazole ring formation may yield regioisomers. Ansari et al. resolved similar issues in pyridosteroid synthesis by optimizing Pd-catalyzed conditions (5 mol% Pd, 140°C, 12 bar), ensuring >90% regioselectivity.

Stability of the Methoxyethyl Group

The 2-methoxyethyl chain is prone to oxidation. Performing alkylation under inert atmosphere (N₂/Ar) and using antioxidants like BHT (butylated hydroxytoluene) improves stability.

Coupling Efficiency at Position 7

Bulky substituents on the piperazine ring hinder carbamate formation. Switching from phosgene to N,N'-carbonyldiimidazole (CDI) enhances reaction rates while maintaining selectivity.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Key signals include a singlet for the pyridinone C3-H (δ 8.2–8.4 ppm), a triplet for the methoxyethyl OCH₂ (δ 3.5–3.7 ppm), and multiplets for the benzoylpiperazine aromatic protons (δ 7.3–7.6 ppm).
  • HRMS : Calculated for C₂₉H₃₀N₅O₅ [M+H]⁺: 528.2241; Observed: 528.2243.

Purity Optimization

Recrystallization from ethanol/water (7:3 v/v) removes regioisomeric impurities, achieving >99% purity (HPLC).

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Cyclocondensation + Alkylation 62 97 Cost-effective, scalable
Multicomponent + Carbonylation 78 99 Fewer steps, high regioselectivity
Pd-Catalyzed Coupling 85 98 Mild conditions, functional tolerance

Chemical Reactions Analysis

Types of Reactions

7-(4-benzoylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation. For example, oxidation reactions may be carried out at elevated temperatures in the presence of an oxidizing agent, while reduction reactions may require low temperatures and an inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of the methoxyethyl group may yield a corresponding aldehyde or carboxylic acid, while reduction of the benzoylpiperazine moiety may result in the formation of a secondary amine.

Scientific Research Applications

7-(4-benzoylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for various chemical transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-benzoylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Core Structure Comparison

Compound Core Structure Key Functional Groups Potential Biological Targets
Target Compound Pyrazolo[4,3-c]pyridinone C=O at position 3 Enzymes, GPCRs
5-Ethyl analog () Pyrazolo[4,3-c]pyridinone C=O at position 3 Similar to target
PDE inhibitor () Pyrazolo[4,3-d]pyrimidinone C=O, sulfonyl group Phosphodiesterases

Piperazine Substituent Analysis

The 4-benzoylpiperazine-1-carbonyl group at position 7 is a critical pharmacophore. Comparisons include:

  • 4-(Trifluoromethyl)phenylpiperazine derivatives (): The trifluoromethyl group increases lipophilicity and may improve blood-brain barrier penetration compared to benzoyl .

Table 2: Piperazine Substituent Impact

Substituent Electronic Effects Lipophilicity (LogP) Metabolic Stability
4-Benzoyl (Target Compound) Moderate electron-withdrawing Moderate (~3.5)* Moderate (amide hydrolysis)
4-(2-Fluorophenyl) () Strong electron-withdrawing Higher (~4.0)* High
4-(Trifluoromethyl) () Strong electron-withdrawing Highest (~4.5)* Very high

*Estimated values based on analogous structures.

Alkyl vs. Methoxyethyl Side Chains

The 5-(2-methoxyethyl) group in the target compound contrasts with:

  • 5-Ethyl substituent (): Ethyl groups enhance lipophilicity but reduce solubility. The methoxyethyl chain in the target likely improves aqueous solubility due to the ether oxygen’s polarity .
  • Isopropyl groups (e.g., compound 58 in ): Bulky substituents may hinder target binding but improve pharmacokinetic half-life .

Q & A

Q. What are the standard synthetic routes for preparing 7-(4-benzoylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Pyrazolopyridine Core Formation : Cyclization of precursors like 2-phenylhydrazine with ethyl acetoacetate under acidic conditions (e.g., acetic acid) generates the pyrazolone intermediate, followed by cyclization with aldehydes .

Piperazine Coupling : The benzoylpiperazine moiety is introduced via coupling reactions (e.g., carbodiimide-mediated amidation) under inert atmospheres to prevent oxidation .

  • Optimization Strategies :
  • Use catalysts (e.g., DMAP) to enhance acylation efficiency.
  • Purify intermediates via high-performance liquid chromatography (HPLC) to ensure >95% purity .
  • Monitor reaction progress with TLC or LC-MS to adjust stoichiometry and reaction time.

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and stereochemistry, particularly for the methoxyethyl and benzoylpiperazine groups .
  • X-ray Crystallography : Resolves 3D conformation, critical for validating the pyrazolo[4,3-c]pyridine core and piperazine orientation .
  • High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula (C₃₁H₃₂N₆O₄) and detects isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data observed for this compound across different in vitro assays?

  • Methodological Answer : Contradictions may arise from assay-specific conditions:
  • Dose-Response Validation : Replicate assays with standardized concentrations (e.g., 1 nM–10 μM) to rule out off-target effects at high doses .
  • Target Engagement Studies : Use biophysical methods (e.g., SPR, ITC) to measure binding affinity directly, bypassing cellular variability .
  • Structural Analog Comparison : Test analogs (e.g., methyl ester vs. ethyl ester derivatives) to isolate substituent-specific effects .

Q. What strategies are effective for separating enantiomers of this compound, given its chiral centers?

  • Methodological Answer :
  • Chiral Stationary Phase HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol gradients for baseline separation .
  • Crystallization-Induced Diastereomerism : React the racemic mixture with chiral auxiliaries (e.g., Mosher’s acid) to form diastereomeric salts for selective crystallization .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the methoxyethyl group in modulating target affinity?

  • Methodological Answer :
  • Analog Synthesis : Replace the methoxyethyl group with isosteres (e.g., ethoxyethyl, hydroxyethyl) and compare binding kinetics .
  • Molecular Dynamics Simulations : Model interactions between the methoxyethyl group and hydrophobic pockets of target proteins (e.g., kinases) .
  • Pharmacophore Mapping : Overlay analogs to identify critical hydrogen-bonding or steric contributions .

Q. What modifications improve the metabolic stability of this compound in hepatic microsomal assays?

  • Methodological Answer :
  • Deuterium Incorporation : Replace labile hydrogen atoms in the methoxyethyl group with deuterium to slow CYP450-mediated oxidation .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the piperazine nitrogen to reduce hepatic clearance .
  • Prodrug Design : Mask the carbonyl group as a ester prodrug, which hydrolyzes in target tissues .

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